Geographutoxin I

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-16,31,37,40-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-7,22-bis(3-amino-3-oxopropyl)-4,25-bis(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H170N38O32S6/c1-46(76(108)149)118-87(160)62-40-171-172-41-63-88(161)122-52(15-3-7-25-101)80(153)128-61(36-74(147)148)85(158)121-55(19-12-30-116-99(111)112)79(152)123-57(21-23-71(106)143)84(157)131-64-42-173-175-44-66(132-86(159)60(35-73(145)146)127-77(150)51(105)14-11-29-115-98(109)110)91(164)134-67(92(165)135-75(47(2)139)97(170)138-39-50(142)34-70(138)96(169)137-38-49(141)33-69(137)94(167)124-54(17-5-9-27-103)78(151)119-53(81(154)129-63)16-4-8-26-102)45-176-174-43-65(90(163)133-62)130-82(155)56(20-13-31-117-100(113)114)120-83(156)58(22-24-72(107)144)125-93(166)68-32-48(140)37-136(68)95(168)59(126-89(64)162)18-6-10-28-104/h46-70,75,139-142H,3-45,101-105H2,1-2H3,(H2,106,143)(H2,107,144)(H2,108,149)(H,118,160)(H,119,151)(H,120,156)(H,121,158)(H,122,161)(H,123,152)(H,124,167)(H,125,166)(H,126,162)(H,127,150)(H,128,153)(H,129,154)(H,130,155)(H,131,157)(H,132,159)(H,133,163)(H,134,164)(H,135,165)(H,145,146)(H,147,148)(H4,109,110,115)(H4,111,112,116)(H4,113,114,117)/t46-,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBJHMUQZOSJPJ-HTVVLJMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CCC(=O)N)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCCN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CCC(=O)N)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCCN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H170N38O32S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101339126 | |

| Record name | mu-Conotoxin G IIIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2609.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86394-16-3, 129129-65-3 | |

| Record name | Geographutoxin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086394163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mu-Conotoxin G IIIA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129129653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mu-Conotoxin G IIIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129129-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Discovery, Isolation, and Initial Characterization of Geographutoxin I

Molecular Architecture and Advanced Structural Elucidation of Geographutoxin I

Detailed Amino Acid Sequence and Compositional Analysis

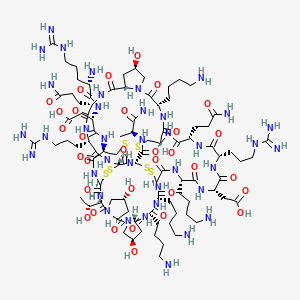

Amino Acid Sequence: Arg-Asp-Cys-Cys-Thr-Hyp-Hyp-Lys-Lys-Cys-Lys-Asp-Arg-Gln-Cys-Lys-Hyp-Gln-Arg-Cys-Cys-Ala

A detailed analysis of the amino acid composition reveals a high prevalence of charged and polar residues, which likely plays a significant role in its interaction with target molecules. The presence of hydroxyproline (B1673980) (Hyp) is also a notable feature of this toxin.

Table 1: Amino Acid Composition of Geographutoxin I

| Amino Acid | 3-Letter Code | 1-Letter Code | Frequency |

| Arginine | Arg | R | 3 |

| Aspartic acid | Asp | D | 2 |

| Cysteine | Cys | C | 6 |

| Threonine | Thr | T | 1 |

| Hydroxyproline | Hyp | O | 3 |

| Lysine | Lys | K | 3 |

| Glutamine | Gln | Q | 2 |

| Alanine (B10760859) | Ala | A | 1 |

| Total | 22 |

Determination of Intramolecular Disulfide Linkages and Connectivity

This compound contains three intramolecular disulfide bridges, which are critical for stabilizing its tertiary structure and conferring its rigid conformation. The precise connectivity of these disulfide bonds has been determined through chemical analysis. The disulfide bridges form between the following cysteine residues:

Cys3 and Cys15

Cys4 and Cys20

Cys10 and Cys21

These linkages create a specific pattern of three loops within the peptide chain, which is a characteristic feature of many conotoxins and is essential for their biological function.

Conformational Analysis and Elucidation of Tertiary Structure

The three-dimensional structure of this compound has been elucidated using advanced analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy. Conformational analysis reveals a compact and well-defined tertiary structure, largely dictated by the constraining disulfide bonds.

Mechanism of Action and Molecular Targets of Geographutoxin I

Specific Modulatory Activity on Voltage-Gated Sodium Channels

Geographutoxin I functions as a potent inhibitor of voltage-gated sodium channels. jst.go.jpnih.gov Its primary mechanism involves blocking the ion-conducting pore of these channels, thereby preventing the influx of sodium ions into the cell. nih.govmdpi.com This blockade occurs in a 1:1 stoichiometric ratio, meaning one molecule of this compound binds to and occludes a single sodium channel. nih.govmdpi.com This action ultimately disrupts the normal electrical signaling in excitable tissues. nih.govwikipedia.org

Differentiation of Sodium Channel Subtype Interactions (e.g., TTX-sensitive vs. TTX-insensitive)

A key characteristic of this compound is its ability to differentiate between different subtypes of voltage-gated sodium channels. oup.comjneurosci.orgnih.gov Research has shown that this compound exhibits a preferential block of skeletal muscle sodium channels compared to neuronal sodium channels. jst.go.jpnih.govmdpi.com This tissue specificity distinguishes it from other sodium channel toxins like TTX, which blocks both nerve and adult skeletal muscle sodium channels similarly. nih.gov

Studies using Geographutoxin II (GTX II), a closely related peptide also from Conus geographus and sometimes referred to interchangeably with this compound in earlier literature concerning its effects on sodium channels, have provided clear evidence for this differentiation. jneurosci.orgnih.govnih.gov GTX II has been shown to inhibit TTX-sensitive sodium channels with significantly higher affinity than TTX-insensitive sodium channels. jneurosci.orgnih.gov For instance, studies in cultured rat muscle cells demonstrated that GTX II inhibited a fraction of the sodium current identified as TTX-sensitive with a KD of 19 nM, while having little to no effect on TTX-insensitive currents at similar concentrations. nih.gov This indicates substantial structural differences in the neurotoxin receptor site 1 between these two sodium channel subtypes. jneurosci.orgnih.govjneurosci.org

Mammalian voltage-gated sodium channels are classified into two main groups based on their sensitivity to TTX: TTX-sensitive (Nav1.1-1.4, Nav1.6, and Nav1.7) and TTX-resistant (Nav1.5, Nav1.8, and Nav1.9). researchgate.netfrontiersin.org this compound (μ-conotoxin GIIIA) is known to target TTX-sensitive sodium channels, particularly those found in skeletal muscle (Nav1.4). oup.comfrontiersin.org

Identification and Characterization of Neurotoxin Receptor Site 1

This compound, along with TTX and saxitoxin (B1146349) (STX), binds to neurotoxin receptor site 1 on the voltage-gated sodium channel. nih.govnih.govresearchgate.netuniv-rennes1.fr This site is located in the extracellular vestibule of the channel pore, a water-filled region formed by the P-loops of the four homologous domains of the channel's alpha subunit. wikipedia.orgmdpi.com Binding of toxins to this site physically occludes the pore, blocking ion conduction. nih.govmdpi.comfrontiersin.org

Although this compound, TTX, and STX all bind to receptor site 1, studies suggest that their binding sites may be overlapping but not identical, particularly when comparing their effects on different sodium channel subtypes. researchgate.netuniv-rennes1.fr Geographutoxin II, for example, competitively inhibits the binding of [³H]saxitoxin to sodium channels in rat skeletal muscle, indicating interaction at the same receptor site. nih.gov However, GTX II showed a much lower affinity for saxitoxin binding sites in rat brain synaptosomes and superior cervical ganglion, highlighting its tissue-specific interaction with receptor site 1. nih.gov This makes μ-conotoxins like this compound valuable probes for investigating structural differences in receptor site 1 among various sodium channel isoforms. jneurosci.orgnih.gov

Mutagenesis studies have been employed to map the amino acid residues within neurotoxin site 1 that are critical for the interaction of μ-conotoxins with voltage-sensitive sodium channels. oup.com These studies contribute to understanding the molecular basis of the toxin's binding specificity.

Molecular Basis of Guanidinium (B1211019) Group Involvement in Receptor Binding

This compound is classified as a guanidinium toxin because the presence of a guanidinium group is essential for its pore-blocking activity. nih.gov Similar to TTX and STX, the guanidine (B92328) moieties within the structure of μ-conotoxins are believed to occupy positions in neurotoxin receptor site 1 analogous to those of TTX and STX. nih.govjneurosci.orgdtic.mil

The positively charged guanidinium groups on these toxins are crucial for their high-affinity binding to the negatively charged acidic residues within the outer vestibule and selectivity filter of the sodium channel pore. wikipedia.orgmdpi.comuniv-rennes1.fr These electrostatic interactions contribute significantly to the toxins' ability to block sodium ion permeation. mdpi.comuniv-rennes1.fr While the guanidinium group is key, the larger size and specific structure of this compound, compared to TTX and STX, likely provide additional points of attachment that contribute to its selective binding to specific sodium channel subtypes. jneurosci.org

Electrophysiological Characterization of Ion Channel Modulation Kinetics

Electrophysiological techniques, such as voltage-clamp, have been instrumental in characterizing the effects of this compound on sodium channel function. jneurosci.orgnih.govnih.govualberta.ca These studies allow for the measurement of sodium currents and the analysis of how the toxin modulates channel activation, inactivation, and ion conduction kinetics. jneurosci.orgnih.govnih.gov

Studies using voltage-clamp on cultured rat muscle cells have shown that Geographutoxin II reduces sodium currents without significantly altering the time course or voltage dependence of activation of the remaining current. jneurosci.orgnih.gov The inhibition by GTX II was found to fit a noncooperative, 1:1 binding isotherm, indicating a direct block of individual channels. jneurosci.orgnih.gov

Furthermore, electrophysiological experiments have revealed differences in the voltage-dependent activation and inactivation properties between Geographutoxin II-sensitive (TTX-sensitive) and Geographutoxin II-insensitive (TTX-insensitive) currents in developing muscle fibers. nih.gov The TTX-insensitive currents typically activated and inactivated at more negative membrane potentials and, in older fibers, inactivated more slowly than the TTX-sensitive currents. nih.gov

The action of Geographutoxin II has also been characterized as not being frequency-dependent under certain conditions, distinguishing its kinetic interaction with the channel from some other toxins. jneurosci.orgnih.gov

Structure Activity Relationship Sar Investigations of Geographutoxin I

Correlation of Primary Sequence Elements with Functional Activity

The primary sequence of a peptide toxin is the fundamental determinant of its three-dimensional structure and, consequently, its biological function. While comprehensive functional domain mapping for Geographutoxin I is not extensively detailed in publicly available research, the principles of SAR analysis in conotoxins suggest that specific regions or "functional motifs" within the 22-amino acid sequence are critical for its activity.

The primary sequence of this compound is: Arg-Asp-Cys-Cys-Thr-Hyp-Hyp-Lys-Lys-Cys-Lys-Asp-Arg-Gln-Cys-Lys-Hyp-Gln-Arg-Cys-Cys-Ala. Key features of this sequence include the high density of basic residues (Arginine and Lysine) and the presence of hydroxyproline (B1673980) (Hyp), which can influence the peptide's conformation and interactions with its target. The distribution of charged and hydrophobic residues is believed to be crucial for the initial electrostatic interactions with the negatively charged surface of the neuronal membrane and subsequent binding to the receptor site on the sodium channel.

Table 1: Primary Sequence of this compound

| Position | Amino Acid |

| 1 | Arginine (Arg) |

| 2 | Aspartic Acid (Asp) |

| 3 | Cysteine (Cys) |

| 4 | Cysteine (Cys) |

| 5 | Threonine (Thr) |

| 6 | Hydroxyproline (Hyp) |

| 7 | Hydroxyproline (Hyp) |

| 8 | Lysine (Lys) |

| 9 | Lysine (Lys) |

| 10 | Cysteine (Cys) |

| 11 | Lysine (Lys) |

| 12 | Aspartic Acid (Asp) |

| 13 | Arginine (Arg) |

| 14 | Glutamine (Gln) |

| 15 | Cysteine (Cys) |

| 16 | Lysine (Lys) |

| 17 | Hydroxyproline (Hyp) |

| 18 | Glutamine (Gln) |

| 19 | Arginine (Arg) |

| 20 | Cysteine (Cys) |

| 21 | Cysteine (Cys) |

| 22 | Alanine (B10760859) (Ala) |

Impact of Disulfide Bond Integrity and Loop Conformation on Target Affinity

A defining characteristic of this compound is its rigid, compact structure, which is stabilized by three intramolecular disulfide bonds. The specific connectivity of these bonds has been determined to be between Cys3 and Cys15, Cys4 and Cys20, and Cys10 and Cys21. nih.gov This network of disulfide bridges creates three distinct loops within the peptide backbone.

Table 2: Disulfide Bond Connectivity in this compound

| Cysteine Residue 1 | Cysteine Residue 2 |

| Cys3 | Cys15 |

| Cys4 | Cys20 |

| Cys10 | Cys21 |

Influence of Amino Acid Residue Modifications on Receptor Recognition and Specificity

The specific side chains of the amino acid residues in this compound play a critical role in its interaction with the receptor. Techniques such as alanine scanning mutagenesis, where individual amino acids are systematically replaced with alanine, and site-directed mutagenesis are powerful tools for probing the contribution of each residue to the toxin's activity.

Although specific mutagenesis studies on this compound are not widely reported, research on other conotoxins provides a framework for understanding these relationships. It is hypothesized that the positively charged residues (Arg1, Lys8, Lys9, Lys11, Arg13, Lys16, Arg19) are crucial for the initial electrostatic attraction to the negatively charged vestibule of the sodium channel. Subsequent specific interactions, such as hydrogen bonding and hydrophobic interactions, are likely mediated by other residues within the loops. Modification of these key residues would be expected to significantly alter the toxin's affinity and specificity for its target. For instance, neutralizing the positive charges through substitution could dramatically reduce the toxin's potency. Similarly, altering the size or hydrophobicity of residues within the binding interface could disrupt the precise fit required for high-affinity interaction.

Application of Computational Approaches in SAR Analysis (e.g., QSAR, 3D-QSAR)

Computational methods are increasingly being used to complement experimental SAR studies. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are powerful in silico techniques that can provide insights into the structural requirements for biological activity and guide the design of new analogs with improved properties.

For this compound, QSAR studies could be employed to develop mathematical models that correlate the physicochemical properties of the amino acid residues with the toxin's inhibitory activity. wikipedia.orgjocpr.com Such models can help to identify the key descriptors that govern the activity of the toxin.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be used to build a three-dimensional model of the toxin and its interaction with the receptor. nih.gov These models can visualize the steric, electrostatic, and hydrophobic fields around the molecule that are favorable or unfavorable for activity, providing a more detailed understanding of the SAR.

Molecular dynamics simulations can further be used to study the dynamic behavior of this compound and its complex with the sodium channel. anu.edu.auresearchgate.netresearchgate.netnih.govjscimedcentral.com These simulations can provide insights into the conformational changes that occur upon binding and help to identify the key interactions that stabilize the complex. While specific computational studies on this compound are not extensively documented in the literature, the application of these methods to other conotoxins and ion channel ligands has proven to be highly valuable in understanding their mechanisms of action.

Chemical Synthesis and Analog Design Strategies for Geographutoxin I

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The assembly of the linear polypeptide chain of Geographutoxin I is achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted technique in peptide chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. nih.govbeilstein-journals.orgpeptide.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily removed by washing and filtration after each coupling step. beilstein-journals.org

The most common approach for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. beilstein-journals.org In this methodology, the N-terminus of the growing peptide chain is temporarily protected by the Fmoc group, which is removed by treatment with a mild base, such as piperidine, before the addition of the next amino acid. The side chains of reactive amino acids are protected by acid-labile tert-butyl (tBu) groups, which remain intact throughout the synthesis and are removed during the final cleavage from the resin. peptide.com

Key components and steps in the SPPS of this compound include:

Resin Selection: The choice of resin is critical for successful synthesis. Common resins include Wang resin or Rink amide resin, depending on whether a C-terminal carboxylic acid or amide is desired. nih.gov

Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. nih.govpeptide.com

Deprotection: After each coupling step, the Fmoc group is removed from the N-terminus of the newly incorporated amino acid to allow for the next coupling reaction. nih.gov

Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. beilstein-journals.org

The crude linear peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), before proceeding to the oxidative folding step. nih.gov

Table 1: Common Reagents in Solid-Phase Peptide Synthesis of this compound

| Reagent Category | Example Reagents | Function |

| Solid Support (Resin) | Wang Resin, Rink Amide Resin | Insoluble support for peptide chain assembly. |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Temporary protection of the N-terminus. |

| Coupling/Activating Agents | HBTU, HATU, DIC | Facilitate peptide bond formation. |

| Coupling Additives | HOBt, Oxyma Pure | Enhance coupling efficiency and reduce side reactions. |

| Deprotection Agent | Piperidine | Removes the Fmoc protecting group. |

| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups. |

| Scavengers | Triisopropylsilane (TIS), Water | Prevent side reactions during cleavage. |

Controlled Oxidative Folding and Disulfide Bond Formation

A critical step in the chemical synthesis of this compound is the formation of its three specific disulfide bonds. This process, known as oxidative folding, involves the oxidation of the thiol groups of the six cysteine residues in the linear peptide to form the correct disulfide bridges, which are essential for the toxin's three-dimensional structure and biological activity.

Achieving the native disulfide connectivity can be challenging due to the potential for the formation of multiple disulfide bond isomers. Therefore, controlled oxidative folding strategies are employed to favor the formation of the desired isomer. The conditions for oxidative folding, including pH, temperature, peptide concentration, and the presence of redox reagents, are crucial and often require optimization for each specific peptide. nih.gov

Common strategies for controlled oxidative folding include:

Air Oxidation: This is the simplest method, where the linear peptide is dissolved in a buffer, often at a slightly alkaline pH (around 8-8.5), and stirred in the presence of air. The dissolved oxygen acts as the oxidant. nih.gov This method can be slow, sometimes requiring several days for completion. nih.gov

Redox Buffer Systems: To improve the efficiency and correctness of disulfide bond formation, redox buffer systems are frequently used. A common system is a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG). nih.gov The ratio of GSH to GSSG can be varied to control the redox potential of the solution, which helps to shuffle non-native disulfide bonds and guide the peptide towards its thermodynamically most stable, native conformation. nih.gov Other redox pairs, such as cysteine/cystine, can also be employed. nih.gov

The folding process is typically monitored by RP-HPLC, which can separate the different disulfide isomers. The correctly folded this compound is then purified from the folding mixture.

Table 2: Factors Influencing Oxidative Folding of this compound

| Factor | Description | Impact on Folding |

| pH | The acidity or alkalinity of the folding buffer. | Affects the ionization state of the cysteine thiol groups, with higher pH generally promoting oxidation. |

| Temperature | The temperature at which the folding reaction is carried out. | Can influence the rate of folding and the stability of folding intermediates. Lower temperatures are often favored to minimize aggregation. nih.gov |

| Peptide Concentration | The concentration of the linear peptide in the folding buffer. | Lower concentrations are typically used to minimize intermolecular disulfide bond formation and aggregation. |

| Redox Reagents | Additives that control the redox potential of the solution. | Can facilitate the formation and isomerization of disulfide bonds, leading to a higher yield of the correctly folded product. nih.gov |

| Co-solvents | Organic solvents added to the folding buffer. | Can help to solubilize the peptide and prevent aggregation. |

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are essential for structure-activity relationship (SAR) studies. nih.govresearchgate.netmdpi.comnih.gov These studies involve systematically modifying the structure of the toxin and evaluating the effects of these modifications on its biological activity. This approach helps to identify the key amino acid residues and structural motifs that are responsible for the toxin's function. nih.gov

Strategies for the design of this compound analogues include:

Alanine (B10760859) Scanning Mutagenesis: This involves systematically replacing each amino acid residue in the this compound sequence with alanine, one at a time. The resulting analogues are then synthesized and their biological activity is compared to that of the native toxin. This helps to identify residues that are critical for activity.

Substitution with Non-proteinogenic Amino Acids: Introducing unnatural amino acids can provide insights into the specific steric and electronic requirements for activity. It can also be used to improve the stability and pharmacokinetic properties of the peptide.

Truncation and Deletion Analysis: This involves synthesizing shorter versions of the peptide to determine the minimal sequence required for activity.

Modification of the Peptide Backbone: Changes to the peptide backbone, such as N-methylation or the introduction of peptide bond mimetics, can alter the conformation and stability of the toxin.

The synthesis of these analogues follows the same general principles as the synthesis of the native toxin, utilizing SPPS to assemble the linear peptide chain, followed by oxidative folding to form the disulfide bonds.

Structural and Functional Characterization of Synthetic Variants

Once synthesized and purified, the synthetic variants of this compound must be thoroughly characterized to confirm their structure and to evaluate their functional properties.

Structural Characterization techniques are used to verify the primary sequence and the correct disulfide bond connectivity. These methods include:

Mass Spectrometry (MS): Used to determine the molecular weight of the synthetic peptide, confirming that the correct amino acid sequence has been assembled.

Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure content (e.g., alpha-helix, beta-sheet) of the peptide.

Functional Characterization involves assessing the biological activity of the synthetic variants. This typically involves in vitro assays to measure the potency of the analogues at their molecular target. For this compound, this would involve assays to measure its ability to block specific ion channels. The results of these functional assays, when combined with the structural information, provide a detailed understanding of the structure-activity relationships of the toxin.

Table 3: Methods for Characterization of Synthetic this compound Variants

| Characterization Type | Method | Information Obtained |

| Structural | Mass Spectrometry (MS) | Molecular weight, confirmation of primary sequence. |

| Nuclear Magnetic Resonance (NMR) | 3D structure, disulfide bond connectivity, conformational analysis. | |

| Circular Dichroism (CD) | Secondary structure content. | |

| Functional | In vitro biological assays (e.g., electrophysiology) | Potency and efficacy at the molecular target (e.g., ion channel blocking activity). |

Advanced Research Methodologies for Geographutoxin I Studies

High-Resolution Chromatographic and Spectroscopic Techniques (e.g., RP-HPLC, Mass Spectrometry, CD Spectroscopy)

High-resolution techniques are crucial for the purification, identification, and structural characterization of Geographutoxin I. Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for the separation and purification of peptides like this compound from complex venom mixtures or synthesis products. d-nb.infonih.govdovepress.com RP-HPLC separates compounds based on their hydrophobicity, allowing for the isolation of the target peptide with high purity. d-nb.infonih.gov

Mass spectrometry (MS), often coupled with chromatography (LC-MS), provides detailed information about the molecular weight and amino acid sequence of this compound. d-nb.infonih.govdovepress.com Techniques such as MALDI-TOF mass spectrometry can be used to characterize peptides and confirm their identity and purity after synthesis or purification. nih.gov Mass spectrometry can also be used to identify impurities, such as isomers, that may co-migrate during chromatographic separation. dovepress.com

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the secondary structure and folding of peptides. d-nb.infonih.govdovepress.comresearchgate.net CD spectra can reveal the presence of alpha-helices, beta-sheets, and other structural elements, as well as changes in conformation upon binding to targets or under different environmental conditions. dovepress.comresearchgate.net For instance, changes in ellipticity at specific wavelengths (e.g., 210 nm and 228 nm for certain peptides) can indicate alterations in secondary structure. researchgate.net CD spectroscopy can also be used to assess the thermal stability of peptide structures. dovepress.com

Patch-Clamp and Voltage-Clamp Electrophysiology for Ion Channel Current Analysis

Patch-clamp and voltage-clamp electrophysiology are fundamental techniques for studying the functional effects of this compound on ion channels. researchgate.netleica-microsystems.comwikipedia.org The patch-clamp technique allows researchers to record ionic currents flowing through individual ion channels or across the entire cell membrane. leica-microsystems.comwikipedia.org This is particularly useful for studying excitable cells like neurons, which are targets of many conotoxins. researchgate.netleica-microsystems.comwikipedia.org

In the voltage-clamp configuration, the membrane potential of a cell is held constant by the experimenter, allowing for the measurement of currents that flow through ion channels at different voltages. leica-microsystems.comwikipedia.orgyoutube.com This technique is essential for characterizing the voltage dependence of ion channel block or modulation by compounds like this compound. It can reveal how the toxin affects channel gating kinetics and ion conductance. uq.edu.au Patch-clamp experiments can be performed on cultured cells, dissociated cells, or tissue slices. leica-microsystems.com The voltage-clamp mode measures current while keeping voltage constant. youtube.com

Radioligand and Fluorescence-Based Receptor Binding Assays

Radioligand and fluorescence-based binding assays are used to quantify the affinity and kinetics of this compound binding to its target receptors, typically voltage-gated ion channels. Radioligand binding assays involve using a radioactively labeled version of the toxin or another ligand to measure binding to receptors in cell membranes or purified proteins. sygnaturediscovery.comceltarys.comnih.gov Competition binding experiments, where the unlabeled this compound competes with the radioligand for binding sites, can determine the affinity (Ki) of this compound for the receptor. sygnaturediscovery.comceltarys.comnih.gov These assays can also provide information on receptor expression levels (Bmax) and binding kinetics (association and dissociation rates). sygnaturediscovery.comceltarys.comnih.gov

Fluorescence-based assays, such as fluorescence polarization (FP) or using fluorescently labeled ligands, offer alternatives to radioactivity, often allowing for higher throughput screening. sygnaturediscovery.comceltarys.combmglabtech.com Fluorescence polarization measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger molecule like a receptor. sygnaturediscovery.com Fluorescent ligands can also be used to study receptor localization and dynamics. celtarys.com These assays are valuable for characterizing ligand-target interactions and can be used in high-throughput screening formats. bmglabtech.com

Molecular Biology and Genetic Engineering for Expression and Mutagenesis Studies

Molecular biology and genetic engineering techniques are employed to produce this compound or its variants and to study the interaction sites on its target ion channels. This can involve cloning the gene encoding the this compound precursor peptide and expressing it in heterologous systems, such as bacteria, yeast, or mammalian cells, to produce sufficient quantities of the peptide for research. uq.edu.auopentextbc.ca Recombinant expression methods can be optimized to yield large amounts of peptide. uq.edu.au

Genetic engineering also allows for site-directed mutagenesis of the target ion channels. By introducing specific mutations in the channel protein, researchers can identify the amino acid residues that are critical for this compound binding and activity. uq.edu.au This helps in understanding the molecular basis of toxin-channel interaction. uq.edu.au Techniques such as molecular cloning and DNA sequencing are fundamental in these studies. nih.gov Expression vectors are used to produce the modified proteins in appropriate cell types for functional studies. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations play an increasingly important role in understanding the interaction between this compound and its target ion channels at an atomic level. alliancecan.caprinceton.edunih.govnih.gov These methods can provide insights into the binding poses, interaction forces, and conformational changes that occur upon toxin binding. nih.gov

Molecular dynamics simulations use classical mechanics to simulate the movement of atoms and molecules over time, providing dynamic information about the system. alliancecan.canih.govgalaxyproject.org By simulating the toxin and the relevant parts of the ion channel (e.g., the binding site) in a simulated membrane and solvent environment, researchers can gain a detailed understanding of the binding process and the stability of the complex. nih.gov Computational methods can help identify potential binding sites and refine structural details of ligand-protein interactions. nih.gov Software packages like GROMACS, AMBER, and NAMD are commonly used for MD simulations. alliancecan.canih.govgalaxyproject.org These simulations complement experimental data by providing a dynamic view of molecular interactions. nih.gov

Conceptual Research Applications and Future Trajectories of Geographutoxin I

Utility as a Pharmacological Tool for Investigating Sodium Channel Diversity and Function

Geographutoxin I and its closely related analogue, Geographutoxin II, have proven to be invaluable pharmacological tools for dissecting the diversity and function of voltage-gated sodium channels (Navs). These channels are crucial for the generation and propagation of action potentials in excitable cells, and their dysfunction is implicated in a variety of neurological, cardiovascular, and pain-related disorders.

The toxins' ability to selectively block specific subtypes of sodium channels allows researchers to isolate and characterize the physiological roles of these distinct channel populations. For instance, Geographutoxin II has been demonstrated to preferentially block skeletal muscle sodium channels over those found in nerve and cardiac muscle. nih.gov This selectivity enables the functional discrimination between different Nav isoforms expressed in various tissues. Such studies have been instrumental in understanding the differential contributions of sodium channel subtypes to cellular excitability and in identifying potential targets for therapeutic intervention.

Exploration of this compound as a Lead Structure for Novel Ion Channel Modulators

The unique structural scaffold of this compound, characterized by a specific arrangement of disulfide bonds that confer remarkable stability, makes it an attractive starting point, or "lead structure," for the design of novel ion channel modulators. The inherent potency and selectivity of conotoxins, including this compound, for specific ion channel subtypes offer a natural advantage in drug discovery. mdpi.com

Researchers are exploring the possibility of using the this compound framework to develop new therapeutic agents with tailored specificities for various ion channel targets. By modifying the peptide's amino acid sequence, scientists aim to create analogues with enhanced selectivity for disease-relevant ion channels while minimizing off-target effects. This approach holds promise for the development of new treatments for conditions such as chronic pain, epilepsy, and cardiac arrhythmias, where specific ion channel modulation is a key therapeutic strategy. The stable and well-defined structure of this compound provides a robust platform for rational drug design, allowing for systematic modifications to optimize its pharmacological properties.

Advancements in Peptide Engineering for Enhanced Selectivity and Potency

The therapeutic potential of natural peptides like this compound is often limited by factors such as suboptimal selectivity, potency, or stability. To overcome these limitations, researchers are employing advanced peptide engineering techniques. These strategies involve the targeted modification of the peptide's structure to improve its desirable characteristics.

One common approach is site-directed mutagenesis , where specific amino acids in the peptide sequence are substituted to alter its interaction with the target ion channel. nih.govnih.govyoutube.comyoutube.combiorxiv.org By systematically replacing key residues, scientists can identify which parts of the peptide are critical for binding and selectivity, and then introduce modifications to enhance these properties. For example, engineering a stable and selective peptide blocker of the Kv1.3 channel, which is involved in autoimmune diseases, has been successfully demonstrated with an analog of another venom peptide. nih.gov

Computational modeling and structure-activity relationship (SAR) studies play a crucial role in guiding these engineering efforts. By understanding how the three-dimensional structure of this compound relates to its function, researchers can make more informed decisions about which modifications are likely to yield improvements in potency and selectivity. frontiersin.org This rational design approach accelerates the development of optimized peptide-based therapeutics with improved clinical potential.

Integration with High-Throughput Screening Platforms for Target Discovery

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large libraries of compounds for their activity against a specific biological target. While there is limited publicly available information specifically detailing the integration of this compound into HTS platforms for novel target discovery, its properties make it a potentially valuable tool in this context.

This compound, or its engineered analogues, could be utilized as highly specific probes in HTS assays to identify new molecular targets or to screen for compounds that modulate the activity of known ion channels. For example, a radiolabeled or fluorescently tagged version of this compound could be used in radioligand binding assays to screen for small molecules that compete for the same binding site on a sodium channel. nih.govnih.govresearchgate.net Such assays are amenable to high-throughput formats and can be used to identify novel ion channel modulators.

Furthermore, the selectivity of this compound could be leveraged in cell-based HTS assays to identify compounds that affect specific sodium channel subtypes. By using cells that express a particular sodium channel of interest, researchers can screen for compounds that either enhance or inhibit the channel's activity in the presence of this compound. This approach could facilitate the discovery of new drugs with highly specific mechanisms of action. The development of specialized ion channel screening platforms further enhances the potential for using toxins like this compound in lead optimization and SAR studies. metrionbiosciences.com

Q & A

Q. How can researchers reliably identify and isolate Geographutoxin I (GTX I) from complex biological matrices?

Methodological Answer:

- Chromatographic Separation : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with gradient elution to separate GTX I from other conotoxins. Validate purity via mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy .

- Bioassay-Guided Fractionation : Employ electrophysiological assays (e.g., voltage-clamp recordings on rat myoballs) to confirm sodium channel inhibition activity during isolation .

- QA/QC Protocols : Implement spike-recovery experiments and matrix-matched calibration curves to address matrix interference and ensure reproducibility .

Q. What quality assurance (QA) measures are critical for validating GTX I’s pharmacological activity in vitro?

Methodological Answer:

- Positive/Negative Controls : Include tetrodotoxin (TTX) as a reference sodium channel blocker to benchmark GTX I’s inhibitory effects .

- Dose-Response Curves : Use nonlinear regression models to calculate IC₅₀ values, ensuring triplicate trials to assess inter-experimental variability .

- Blinding and Randomization : Assign treatment groups randomly and blind analysts to sample identities to minimize bias in data interpretation .

Advanced Research Questions

Q. How can conflicting data on GTX I’s subtype selectivity for sodium channels be resolved?

Methodological Answer:

- Subtype-Specific Assays : Compare GTX I’s effects on heterologously expressed Nav1.4 (TTX-sensitive) vs. Nav1.5 (TTX-resistant) channels using patch-clamp electrophysiology .

- Molecular Docking Simulations : Model GTX I’s binding affinity to sodium channel isoforms using computational tools like AutoDock Vina, cross-validated with mutagenesis studies .

- Meta-Analysis : Systematically review existing literature to identify methodological inconsistencies (e.g., buffer composition, temperature) that may explain discrepancies .

Q. What experimental designs are optimal for studying GTX I’s synergistic or antagonistic interactions with other conotoxins?

Methodological Answer:

- Isobolographic Analysis : Quantify synergistic effects by combining GTX I with other toxins (e.g., μ-conotoxins) at varying ratios and comparing observed vs. expected inhibitory effects .

- Cross-Validation : Use orthogonal methods (e.g., fluorescence-based flux assays vs. electrophysiology) to confirm interaction mechanisms .

- Time-Resolved Measurements : Monitor binding kinetics via stopped-flow fluorometry to distinguish competitive vs. noncompetitive interactions .

Q. How can researchers address challenges in correlating GTX I’s structural modifications with functional outcomes?

Methodological Answer:

- Alanine Scanning Mutagenesis : Systematically replace residues in GTX I’s active site and assess changes in potency using IC₅₀ shifts .

- Circular Dichroism (CD) Spectroscopy : Confirm structural integrity of analogs under experimental conditions to rule out denaturation artifacts .

- Machine Learning : Train models on existing structure-activity relationship (SAR) data to predict novel analogs with enhanced selectivity .

Data Analysis and Interpretation

Q. How should researchers statistically analyze datasets where GTX I’s effects deviate from established sodium channel inhibition models?

Methodological Answer:

- Nonparametric Tests : Apply Wilcoxon signed-rank or Kruskal-Wallis tests for non-normal distributions, common in small-sample electrophysiology studies .

- Bayesian Inference : Use probabilistic models to quantify uncertainty in cases where traditional thresholds (e.g., p < 0.05) fail to capture nuanced effects .

- Triangulation : Cross-reference functional data with transcriptomic/proteomic profiles of target tissues to identify confounding factors (e.g., channel co-expression) .

Q. What frameworks are recommended for integrating GTX I’s mechanistic data into broader neuropharmacological models?

Methodological Answer:

- Systems Biology Approaches : Construct kinetic models of sodium channel gating modulated by GTX I using software like NEURON or COPASI .

- Comparative Phylogenetics : Analyze GTX I’s effects across species to infer evolutionary conservation of target channels, enhancing translational relevance .

- Data Fusion : Combine electrophysiological data with spatially resolved mass spectrometry imaging to map toxin distribution in tissue contexts .

Contradictory Findings and Troubleshooting

Q. How to address inconsistencies in GTX I’s reported binding kinetics across studies?

Methodological Answer:

- Standardized Protocols : Adopt community-agreed experimental conditions (e.g., 22°C, physiological saline) to minimize variability .

- Replication Studies : Collaborate with independent labs to verify kinetics using shared reagents and protocols .

- Error Source Analysis : Audit potential confounders such as voltage-step protocols or toxin batch variability using factorial experimental designs .

Q. What steps validate GTX I’s specificity when off-target effects are suspected?

Methodological Answer:

- Knockout/CRISPR Models : Test GTX I on sodium channel-null cell lines to isolate off-target interactions .

- High-Content Screening : Profile GTX I against panels of ion channels (e.g., FLIPR assays) to identify secondary targets .

- Cross-Linking Studies : Use photoaffinity-labeled GTX I analogs to map binding sites and confirm specificity via co-immunoprecipitation .

Interdisciplinary and Emerging Methodologies

Q. How can spatial transcriptomics enhance understanding of GTX I’s tissue-specific effects?

Methodological Answer:

Q. What role do machine learning algorithms play in optimizing GTX I’s therapeutic potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.